molecular formula C12H15NOS B14206763 1-[2-(Methylsulfanyl)phenyl]piperidin-4-one CAS No. 821792-46-5

1-[2-(Methylsulfanyl)phenyl]piperidin-4-one

Cat. No.: B14206763
CAS No.: 821792-46-5
M. Wt: 221.32 g/mol
InChI Key: PSNLBHLLWWCEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Methylsulfanyl)phenyl]piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methylsulfanyl group attached to the phenyl ring, which is further connected to a piperidin-4-one moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

The synthesis of 1-[2-(Methylsulfanyl)phenyl]piperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)benzaldehyde with piperidin-4-one under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the process. The mixture is usually heated under reflux to ensure complete reaction .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-[2-(Methylsulfanyl)phenyl]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfone or sulfoxide derivative. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the piperidin-4-one moiety can be reduced to form the corresponding alcohol. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfone or sulfoxide derivatives, while reduction of the carbonyl group results in the corresponding alcohol .

Scientific Research Applications

1-[2-(Methylsulfanyl)phenyl]piperidin-4-one has various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]piperidin-4-one involves its interaction with specific molecular targets. The piperidine moiety is known to bind to receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting biochemical pathways . The methylsulfanyl group can also influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

1-[2-(Methylsulfanyl)phenyl]piperidin-4-one can be compared with other similar compounds, such as:

    1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol: This compound has a similar structure but contains a sulfonyl group instead of a methylsulfanyl group.

    1-[2-(Methylsulfanyl)phenyl]piperidin-4-amine: This compound has an amine group instead of a carbonyl group in the piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methylsulfanyl group and piperidin-4-one moiety contribute to its versatility in various applications .

Properties

CAS No.

821792-46-5

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

1-(2-methylsulfanylphenyl)piperidin-4-one

InChI

InChI=1S/C12H15NOS/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3

InChI Key

PSNLBHLLWWCEPX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1N2CCC(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.